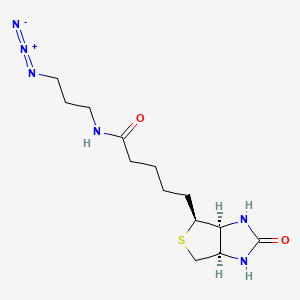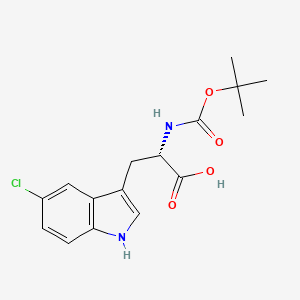
N-(3-Azidopropyl)biotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(3-Azidopropyl)biotinamide” is a form of biotin with a terminal azide group . This reagent enables the specific labeling of various alkynylated molecules, such as DNA, oligonucleotides, and proteins, with biotin . The binding of biotin to avidin or streptavidin can be employed in downstream affinity applications, such as the isolation of biotinylated molecules or their interaction with streptavidin conjugates .
Molecular Structure Analysis
The molecular formula of “N-(3-Azidopropyl)biotinamide” is C13H22N6O2S . It has a molecular weight of 326.42 .Chemical Reactions Analysis
Biotin azide undergoes a copper-catalyzed click reaction with terminal alkynes, enabling the incorporation of biotin and biotin derivatives into biomolecules that contain alkyne groups through azide-alkyne cycloaddition .Physical And Chemical Properties Analysis
“N-(3-Azidopropyl)biotinamide” is a solid substance . It has a molecular weight of 326.42 and a melting point of 166.0 to 170.0 °C .Wissenschaftliche Forschungsanwendungen
Biomolecular Labeling via Click Chemistry
N-(3-Azidopropyl)biotinamide is widely used in click chemistry to label various alkynylated molecules, including DNA, oligonucleotides, and proteins with biotin. This process facilitates subsequent affinity applications such as isolation or interaction with streptavidin conjugates .
Tracing Cellular Cholesterol Metabolism
Researchers employ N-(3-Azidopropyl)biotinamide to trace cellular cholesterol metabolism and localization, providing insights into cholesterol’s role within cells .
Nonenzymatic Histone Glycation
The compound is used in synthesizing chemical probes for investigating nonenzymatic histone glycation, contributing to our understanding of protein modifications .
Wirkmechanismus
Target of Action
N-(3-Azidopropyl)biotinamide, also known as Biotin-azide, is a form of biotin with a terminal azide group . The primary targets of this compound are various alkynylated molecules, such as DNA, oligonucleotides, and proteins . These targets play crucial roles in biological processes, including gene expression, protein synthesis, and cellular functions.
Mode of Action
Biotin-azide interacts with its targets through a copper-catalyzed click reaction with terminal alkynes . This reaction enables the incorporation of biotin and biotin derivatives into biomolecules that contain alkyne groups through azide-alkyne cycloaddition . This process results in the formation of biotinylated conjugates .
Biochemical Pathways
The biochemical pathways affected by Biotin-azide primarily involve the conjugation of biotin and its derivatives to various biomolecules . This process is achieved through the widely recognized click chemistry methodology . The downstream effects include the detection of these biotinylated molecules using streptavidin, avidin, or NeutrAvidin biotin-binding proteins .
Result of Action
The molecular and cellular effects of Biotin-azide’s action primarily involve the specific labeling of various alkynylated molecules . The binding of biotin to avidin or streptavidin can be employed in downstream affinity applications, such as the isolation of biotinylated molecules or their interaction with streptavidin conjugates .
Action Environment
The action, efficacy, and stability of Biotin-azide can be influenced by various environmental factors. It’s worth noting that the copper-catalyzed click reaction, which is central to Biotin-azide’s mode of action, typically requires an aqueous environment .
Safety and Hazards
The safety data sheet advises to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Eigenschaften
IUPAC Name |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-(3-azidopropyl)pentanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N6O2S/c14-19-16-7-3-6-15-11(20)5-2-1-4-10-12-9(8-22-10)17-13(21)18-12/h9-10,12H,1-8H2,(H,15,20)(H2,17,18,21)/t9-,10-,12-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWODDJWJUGOAQB-NHCYSSNCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCCN=[N+]=[N-])NC(=O)N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCCN=[N+]=[N-])NC(=O)N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N6O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301343599 |
Source


|
| Record name | N-(3-Azidopropyl)biotinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301343599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.42 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Azidopropyl)biotinamide | |
CAS RN |
908007-17-0 |
Source


|
| Record name | N-(3-Azidopropyl)biotinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301343599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3S)-3-{[(Benzyloxy)carbonyl]amino}-4-tert-butoxy-4-oxobutanoic acid Dicyclohexylamine Sa](/img/structure/B570154.png)








